molecular formula C13H11BClFO2 B14203101 (4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid CAS No. 872495-79-9

(4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid

Cat. No.: B14203101
CAS No.: 872495-79-9
M. Wt: 264.49 g/mol
InChI Key: KMPOEAVOEADAAP-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both chloro and methoxy substituents on one phenyl ring and a fluorine substituent on the other phenyl ring, bonded to a borinic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two phenyl rings. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the reagents used are relatively stable and environmentally benign.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and scalability. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a wide range of substituted phenyl derivatives .

Scientific Research Applications

(4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid exerts its effects involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions. The presence of chloro, methoxy, and fluoro groups influences its reactivity and selectivity in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid is unique due to the combination of chloro, methoxy, and fluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

872495-79-9

Molecular Formula

C13H11BClFO2

Molecular Weight

264.49 g/mol

IUPAC Name

(4-chloro-3-methoxyphenyl)-(3-fluorophenyl)borinic acid

InChI

InChI=1S/C13H11BClFO2/c1-18-13-8-10(5-6-12(13)15)14(17)9-3-2-4-11(16)7-9/h2-8,17H,1H3

InChI Key

KMPOEAVOEADAAP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)F)(C2=CC(=C(C=C2)Cl)OC)O

Origin of Product

United States

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